molecular formula C27H24O2 B14553934 1,1'-Methylenebis{2-[(prop-2-en-1-yl)oxy]naphthalene} CAS No. 61877-02-9

1,1'-Methylenebis{2-[(prop-2-en-1-yl)oxy]naphthalene}

Cat. No.: B14553934
CAS No.: 61877-02-9
M. Wt: 380.5 g/mol
InChI Key: YSUXACJCUMAPNY-UHFFFAOYSA-N
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Description

1,1’-Methylenebis{2-[(prop-2-en-1-yl)oxy]naphthalene} is a chemical compound known for its unique structure and properties It consists of two naphthalene rings connected by a methylene bridge, with each naphthalene ring further substituted with a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis{2-[(prop-2-en-1-yl)oxy]naphthalene} typically involves the reaction of 2-naphthol with formaldehyde and allyl bromide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methylene bridge and the substitution of the allyl group.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Methylenebis{2-[(prop-2-en-1-yl)oxy]naphthalene} may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis{2-[(prop-2-en-1-yl)oxy]naphthalene} undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The allyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes. Substitution reactions can result in a variety of derivatives with different functional groups attached to the naphthalene rings.

Scientific Research Applications

1,1’-Methylenebis{2-[(prop-2-en-1-yl)oxy]naphthalene} has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis{2-[(prop-2-en-1-yl)oxy]naphthalene} involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Methylenebis{2-[(prop-2-en-1-yl)oxy]benzene}
  • 1,1’-Methylenebis{2-[(prop-2-en-1-yl)oxy]phenol}
  • 1,1’-Methylenebis{2-[(prop-2-en-1-yl)oxy]anthracene}

Uniqueness

1,1’-Methylenebis{2-[(prop-2-en-1-yl)oxy]naphthalene} is unique due to its specific substitution pattern and the presence of naphthalene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.

Properties

CAS No.

61877-02-9

Molecular Formula

C27H24O2

Molecular Weight

380.5 g/mol

IUPAC Name

2-prop-2-enoxy-1-[(2-prop-2-enoxynaphthalen-1-yl)methyl]naphthalene

InChI

InChI=1S/C27H24O2/c1-3-17-28-26-15-13-20-9-5-7-11-22(20)24(26)19-25-23-12-8-6-10-21(23)14-16-27(25)29-18-4-2/h3-16H,1-2,17-19H2

InChI Key

YSUXACJCUMAPNY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)OCC=C

Origin of Product

United States

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